molecular formula C23H26O5 B1249219 5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-propyl-pyrano[2,3-f]chromen-8-one

5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-propyl-pyrano[2,3-f]chromen-8-one

Cat. No. B1249219
M. Wt: 382.4 g/mol
InChI Key: RMUWCAYGHBNRQJ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-propyl-pyrano[2,3-f]chromen-8-one is a natural product found in Calophyllum brasiliense with data available.

Scientific Research Applications

Anticancer Potential

5-Methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-propyl-pyrano[2,3-f]chromen-8-one and its derivatives have been extensively studied for their anticancer properties. Research by Li Hongshuang et al. (2017) demonstrated the compound's effectiveness against various human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma. This research emphasizes the potential of this compound as a potent anticancer agent, offering a promising avenue for future cancer therapies.

Structural Analysis and Synthesis

The compound has been a subject of interest in structural chemistry and synthesis methods. M. Fox et al. (2002) detailed a novel synthesis approach, emphasizing its significance in creating key intermediates for other complex compounds. Such research is crucial for the development of new pharmaceuticals and advanced materials.

HIV-1 Replication Inhibition

A study conducted by Kah Yean Lum et al. (2019) identified compounds structurally similar to 5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-propyl-pyrano[2,3-f]chromen-8-one exhibiting moderate inhibition of HIV-1 replication in vitro. This highlights the compound's potential in antiviral research, particularly in HIV treatment.

Antimicrobial Properties

The antimicrobial properties of derivatives of this compound were explored by L. Kalyanaraman et al. (2012). Their research demonstrated the structural modification of the compound to study its antimicrobial properties, contributing to the development of new antimicrobial agents.

properties

Molecular Formula

C23H26O5

Molecular Weight

382.4 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-propylpyrano[2,3-f]chromen-8-one

InChI

InChI=1S/C23H26O5/c1-7-9-14-12-16(24)27-22-17(14)21-15(10-11-23(4,5)28-21)20(26-6)18(22)19(25)13(3)8-2/h8,10-12H,7,9H2,1-6H3/b13-8+

InChI Key

RMUWCAYGHBNRQJ-MDWZMJQESA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C(=C2C(=O)/C(=C/C)/C)OC

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C(=C2C(=O)C(=CC)C)OC

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C(=C2C(=O)C(=CC)C)OC

synonyms

5-methoxy-2,2-dimethyl-6-(2-methyl-1-oxo-2-butenyl) -10-propyl-2H,8H-benzo(1,2-b; 3,4-b')dipyran-8-one
GUT-70

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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